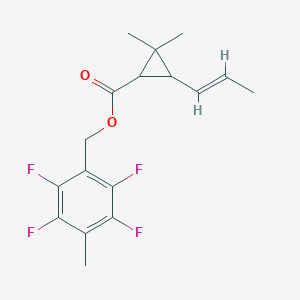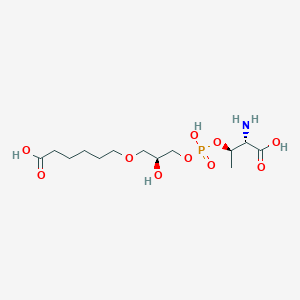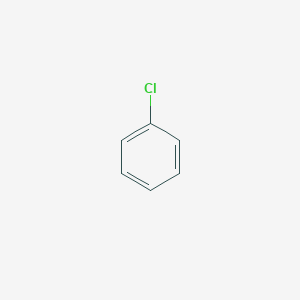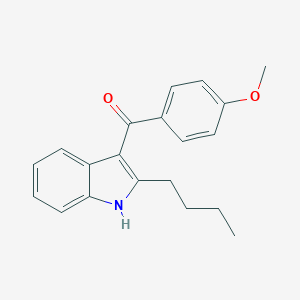
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone, also known as JWH-250, is a synthetic cannabinoid compound that has gained popularity in recent years due to its psychoactive effects. It was first synthesized in 1995 by John W. Huffman and his team at Clemson University. JWH-250 is a potent agonist of the cannabinoid receptors CB1 and CB2, which are responsible for the psychoactive effects of cannabis.
作用機序
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone acts as a potent agonist of the CB1 and CB2 receptors, which are located throughout the body and are responsible for the psychoactive effects of cannabis. When (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone binds to these receptors, it activates a signaling pathway that leads to the release of neurotransmitters and other signaling molecules. This results in a variety of physiological effects, including altered perception, mood, and appetite.
生化学的および生理学的効果
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have a wide range of biochemical and physiological effects. It can cause changes in heart rate, blood pressure, and body temperature. It can also affect the release of hormones and neurotransmitters, such as dopamine and serotonin. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have analgesic, anti-inflammatory, and antiemetic effects, making it a potential treatment for a variety of medical conditions.
実験室実験の利点と制限
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has several advantages for use in lab experiments. It is a potent and selective agonist of the CB1 and CB2 receptors, making it a useful tool for studying the endocannabinoid system. It is also relatively stable and easy to work with. However, there are limitations to using (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone in lab experiments. It is a synthetic compound that does not occur naturally in the body, so its effects may not accurately reflect those of endogenous cannabinoids. Additionally, (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has psychoactive effects that may interfere with some experiments.
将来の方向性
There are several future directions for research on (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone. One area of interest is the development of new treatments for cancer using cannabinoid compounds. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has shown promise in inhibiting the growth and proliferation of cancer cells in vitro and in vivo. Another area of interest is the role of the endocannabinoid system in neurodegenerative diseases such as Alzheimer's and Parkinson's. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been shown to have neuroprotective effects in animal models of these diseases, suggesting that it may be a potential treatment option. Finally, there is ongoing research into the development of new synthetic cannabinoid compounds with improved therapeutic properties and fewer side effects.
合成法
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone is synthesized using a multistep process that involves the reaction of 4-methoxyphenylacetonitrile with butyl magnesium bromide to form 4-methoxyphenylbutanenitrile. This intermediate is then reacted with 3-indolylacetic acid to form the final product, (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone. The synthesis of (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone is complex and requires specialized equipment and expertise.
科学的研究の応用
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has been used extensively in scientific research to study the effects of cannabinoids on the body. It has been used to investigate the role of the endocannabinoid system in various physiological processes, such as pain perception, appetite regulation, and immune function. (2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone has also been used to study the effects of cannabinoids on cancer cells and to develop new treatments for cancer.
特性
CAS番号 |
155335-09-4 |
|---|---|
製品名 |
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone |
分子式 |
C20H21NO2 |
分子量 |
307.4 g/mol |
IUPAC名 |
(2-butyl-1H-indol-3-yl)-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C20H21NO2/c1-3-4-8-18-19(16-7-5-6-9-17(16)21-18)20(22)14-10-12-15(23-2)13-11-14/h5-7,9-13,21H,3-4,8H2,1-2H3 |
InChIキー |
VMBZKJORWAIIMM-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC |
正規SMILES |
CCCCC1=C(C2=CC=CC=C2N1)C(=O)C3=CC=C(C=C3)OC |
同義語 |
(2-BUTYL-1H-INDOL-3-YL)(4-METHOXYPHENYL)METHANONE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



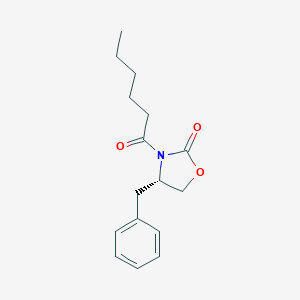

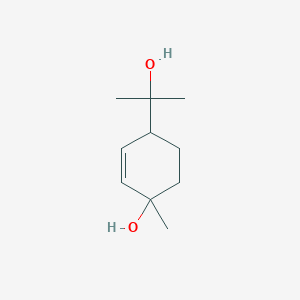
![(4Z)-3-Oxo-4-[4-phenyl-2-(1-piperidiniumylidene)-1,3-thiazol-5(2H)-ylidene]-2-[4-phenyl-2-(1-piperidinyl)-1,3-thiazol-5-yl]-1-cyclobuten-1-olate](/img/structure/B131603.png)
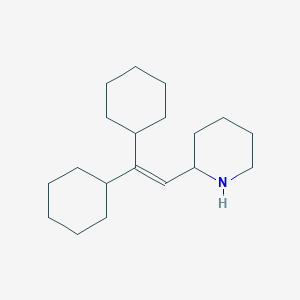
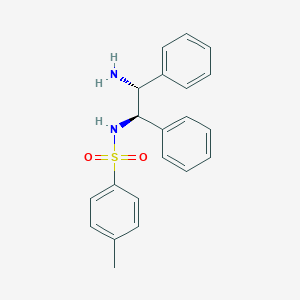
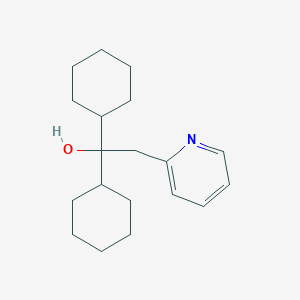
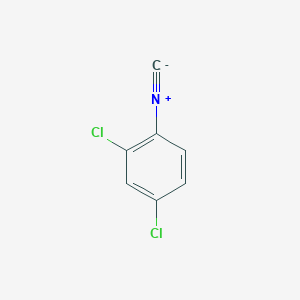
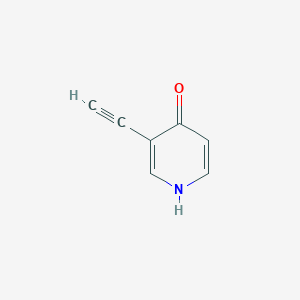
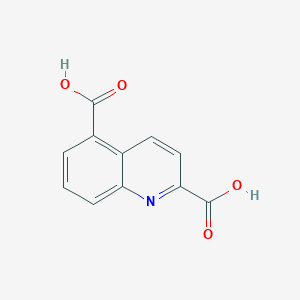
![Pyrimido[1,2-a]purin-10(1H)-one](/img/structure/B131624.png)
